(S)-4-DODECANOLIDE
Overview
Description
(S)-gamma-Dodecalactone is a naturally occurring lactone with a fruity aroma, commonly found in various fruits such as peaches and apricots It is widely used in the flavor and fragrance industry due to its pleasant scent and taste
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-gamma-Dodecalactone can be synthesized through several methods, including the Baeyer-Villiger oxidation of cyclic ketones and the lactonization of hydroxy acids. One common synthetic route involves the oxidation of 2-dodecanone using peracids, followed by cyclization to form the lactone ring. The reaction conditions typically involve the use of mild oxidizing agents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, (S)-gamma-Dodecalactone is produced through biotechnological processes involving microbial fermentation. Specific strains of microorganisms, such as yeast and bacteria, are employed to convert fatty acids into the desired lactone. This method is preferred due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (S)-gamma-Dodecalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid.
Reduction: Reduction of the lactone can yield the corresponding diol.
Substitution: The lactone ring can be opened through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: 1,12-dodecanediol.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
(S)-gamma-Dodecalactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in pheromone signaling in insects and its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is extensively used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of (S)-gamma-Dodecalactone involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its structural similarity to naturally occurring signaling molecules.
Comparison with Similar Compounds
(S)-gamma-Dodecalactone is unique due to its specific fruity aroma and its occurrence in nature. Similar compounds include:
Gamma-decalactone: Known for its peach-like aroma.
Gamma-octalactone: Has a coconut-like scent.
Delta-decalactone: Exhibits a creamy, coconut-like aroma.
Compared to these compounds, (S)-gamma-Dodecalactone is distinguished by its longer carbon chain, which contributes to its unique olfactory properties and its broader range of applications in various industries.
Properties
IUPAC Name |
(5S)-5-octyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCZPLRVAWXPW-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69830-92-8 | |
Record name | gamma-Dodecalactone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069830928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .GAMMA.-DODECALACTONE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3LQN723IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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